

Solubility of 2-Methoxy-5-methylbenzonitrile in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-methoxy-5-methylbenzonitrile**, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility behavior based on its physicochemical properties and the general principles governing the solubility of related aromatic nitriles. Furthermore, it outlines detailed experimental protocols for determining its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties and Solubility Profile

2-Methoxy-5-methylbenzonitrile, with the molecular formula C9H9NO, possesses a unique combination of functional groups that dictate its solubility.^[1] The presence of a polar nitrile (-C≡N) group and a methoxy (-OCH3) group, along with a nonpolar aromatic ring and a methyl (-CH3) group, results in a molecule with moderate polarity.

General Solubility Expectations:

- Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups.

- Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents such as alcohols (e.g., methanol, ethanol). While the molecule is not a strong hydrogen bond donor, the lone pairs on the nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.[2]
- Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexane and toluene. The polar functional groups will limit its miscibility with entirely nonpolar media.
- Water: The compound is expected to have low solubility in water due to the hydrophobic nature of the benzene ring and the methyl group.[3][4]

A summary of the available physical properties for **2-methoxy-5-methylbenzonitrile** and related compounds is presented in Table 1 to provide a comparative basis for estimating its solubility.

Table 1: Physicochemical Properties of **2-Methoxy-5-methylbenzonitrile** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Key Features
2-Methoxy-5-methylbenzonitrile	C9H9NO	147.18	148-150°C/18 Torr[1]	Methoxy, methyl, and nitrile groups on a benzene ring.
2-Methoxybenzonitrile	C8H7NO	133.15	135°C/12 mmHg[3]	Lacks the methyl group, slightly more polar.
2-Methoxy-6-methylbenzonitrile	C9H9NO	147.17	272.9°C at 760 mmHg[5]	Isomeric variation, potentially different steric hindrance.
2-Hydroxy-5-methoxybenzonitrile	C8H7NO2	149.15	Not available	Contains a hydroxyl group, capable of hydrogen bonding.[6]

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of **2-methoxy-5-methylbenzonitrile** in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment

- **2-Methoxy-5-methylbenzonitrile** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)

- Vials with screw caps
- Thermostatic shaker bath
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

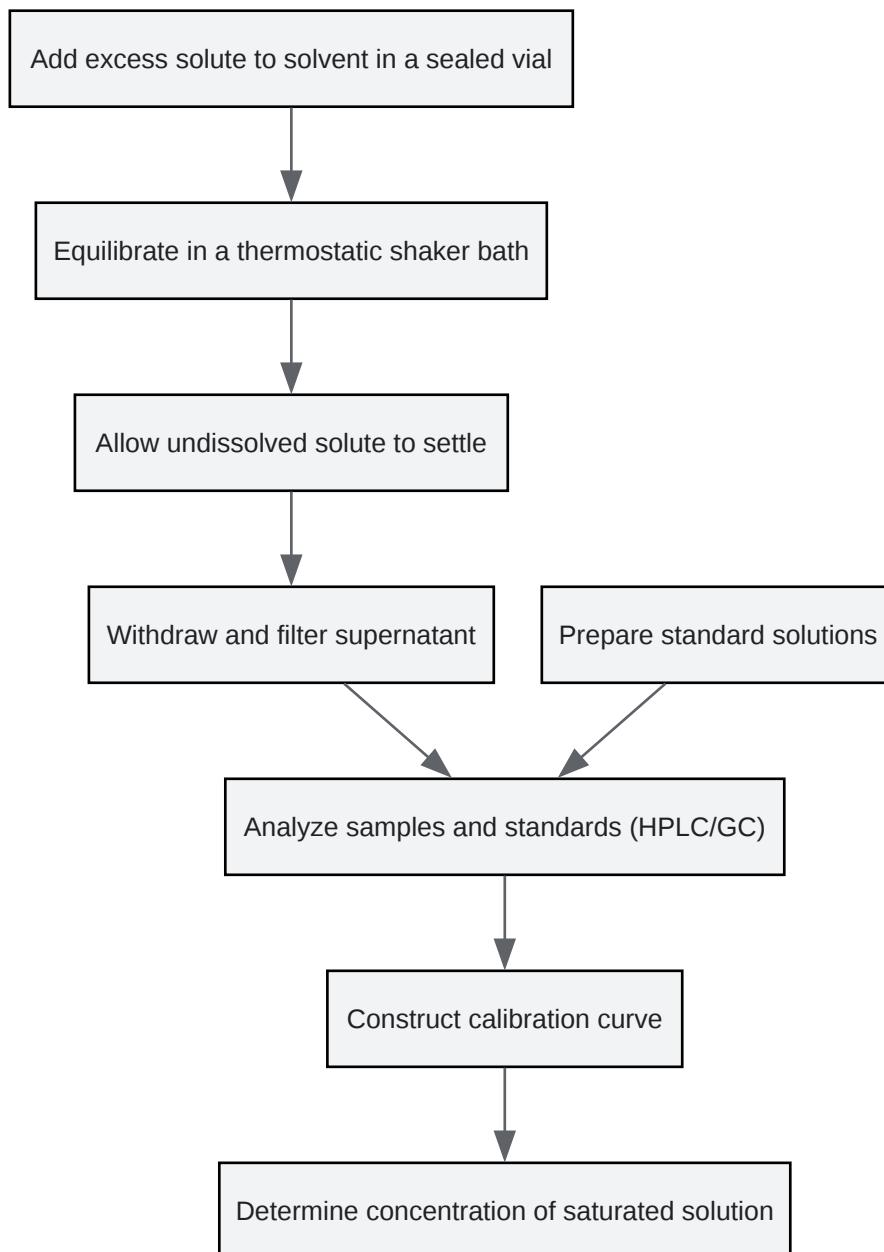
Experimental Protocol

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-methoxy-5-methylbenzonitrile** to a series of vials, each containing a known volume of a specific organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
- Quantitative Analysis:

- Prepare a series of standard solutions of **2-methoxy-5-methylbenzonitrile** of known concentrations in the solvent of interest.
- Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or GC).
- Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
- Determine the concentration of **2-methoxy-5-methylbenzonitrile** in the saturated solution by interpolating its analytical signal on the calibration curve.

- Data Reporting:
 - Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the general workflow for the experimental determination of solubility.

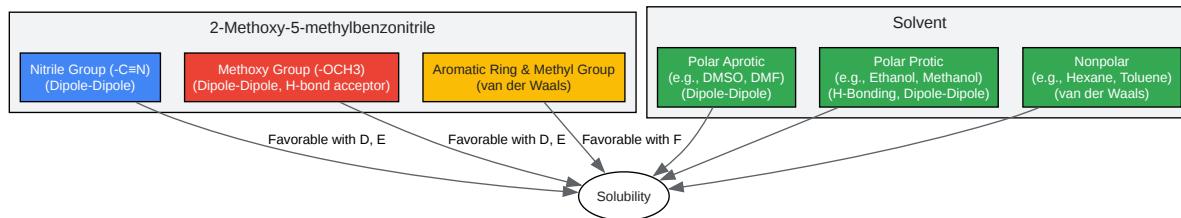


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Workflow for Experimental Solubility Determination

Molecular Interactions Influencing Solubility

The solubility of **2-methoxy-5-methylbenzonitrile** in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram outlines the key interactions at play.



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Key Molecular Interactions Governing Solubility

Conclusion

While specific quantitative solubility data for **2-methoxy-5-methylbenzonitrile** remains to be extensively published, a systematic evaluation based on its molecular structure provides a strong indication of its solubility profile in common organic solvents. For drug development and process chemistry applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Understanding the interplay of intermolecular forces is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

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